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molecular formula C13H10F3NO4 B8314364 Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate

Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate

Cat. No. B8314364
M. Wt: 301.22 g/mol
InChI Key: UHRNTYFHBMLUAQ-UHFFFAOYSA-N
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Patent
US09132126B2

Procedure details

In a similar manner as described in Preparation Example 17, by using methanol (160 mL), N-hydroxy-4-(trifluoromethoxy)benzimidoylchloride (8.00 g, 33.39 mmol), methylacetoacetate (7.76 g, 66.78 mmol) and sodium methoxide (5.41 g, 100.17 mmol), a white solid required compound (6.74 g, 22.36 mmol, 67%) was obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
5.41 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3](Cl)[C:4]1[CH:9]=[CH:8][C:7]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:6][CH:5]=1.[CH3:16][O:17][C:18](=[O:23])[CH2:19][C:20]([CH3:22])=O.C[O-].[Na+]>CO>[CH3:16][O:17][C:18]([C:19]1[C:3]([C:4]2[CH:9]=[CH:8][C:7]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:6][CH:5]=2)=[N:2][O:1][C:20]=1[CH3:22])=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ON=C(C1=CC=C(C=C1)OC(F)(F)F)Cl
Step Two
Name
Quantity
7.76 g
Type
reactant
Smiles
COC(CC(=O)C)=O
Step Three
Name
sodium methoxide
Quantity
5.41 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner as described in Preparation Example 17

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C(=NOC1C)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.36 mmol
AMOUNT: MASS 6.74 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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